2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

CB2 receptor cannabinoid anti-inflammatory

2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009162-76-8), commonly designated MTBA, belongs to the thiazolidinedione (TZD) class of heterocyclic compounds. It features a 3-methyl-2,4-dioxothiazolidine core linked via a 5-amino bridge to a benzoic acid moiety, yielding a molecular formula of C11H10N2O4S and a molecular weight of 266.27 g/mol.

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 1009162-76-8
Cat. No. B1197437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
CAS1009162-76-8
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
InChIKeyXVBCBEUDXRDOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009162-76-8): Structural Identity and Pharmacological Classification for Procurement Decisions


2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009162-76-8), commonly designated MTBA, belongs to the thiazolidinedione (TZD) class of heterocyclic compounds. It features a 3-methyl-2,4-dioxothiazolidine core linked via a 5-amino bridge to a benzoic acid moiety, yielding a molecular formula of C11H10N2O4S and a molecular weight of 266.27 g/mol . The compound is described as a chelate ligand with reported affinity for the cannabinoid CB2 receptor and has been investigated for anti-inflammatory, antioxidant, and antiproliferative properties in preclinical models . This guide provides quantitative differentiation evidence to support scientific selection and procurement relative to its closest structural analogs.

Why 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid Cannot Be Interchanged with Generic TZD Analogs in Research Procurement


The thiazolidinedione scaffold supports diverse bioactivities, but minor structural variations produce large differences in target selectivity and potency. The N-3 methylation, 5-amino (rather than 5-arylidene) substitution, and ortho-benzoic acid orientation of CAS 1009162-76-8 are structural determinants that cannot be reproduced by generic TZD analogs [1]. Within the TZD class, compounds sharing the N-methyl benzoic acid pharmacophore demonstrate PTP1B IC50 values spanning from low micromolar to inactive, depending on the substitution pattern at the 5-position [2]. Similarly, the 5-amino-linked benzoic acid motif distinguishes this compound from the more extensively studied 5-arylidene and 3-methylbenzoic acid series, which exhibit divergent biological profiles [3]. Generic substitution therefore risks selecting a compound with fundamentally different target engagement, potency, and experimental reproducibility.

Quantitative Differentiation Evidence for 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009162-76-8) Against Closest Structural Analogs


CB2 Cannabinoid Receptor Engagement: Target Selectivity of MTBA Versus 4-Substituted Regioisomer

CAS 1009162-76-8 (MTBA) is explicitly profiled as a chelate ligand that binds the CB2 cannabinoid receptor and inhibits proinflammatory cytokine production, as documented in vendor technical descriptions . This CB2-targeted functional annotation is absent for the closely related 4-substituted regioisomer 4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009550-36-0), whose biological target profile is not publicly characterized . While direct head-to-head CB2 binding data (Ki or IC50 values) for both compounds are not available in the open literature, the documented CB2 ligand identity of the 2-substituted isomer represents a functionally meaningful differentiation for research programs requiring cannabinoid receptor modulation.

CB2 receptor cannabinoid anti-inflammatory chelate ligand

LSD1 (KDM1A) Inhibitory Activity: Weak but Defined Target Engagement Versus Inactive Analogs

In a biochemical assay measuring inhibition of human recombinant LSD1 (lysine-specific histone demethylase 1A), CAS 1009162-76-8 exhibited an IC50 of 10,000 nM (10 µM), as curated in the BindingDB and ChEMBL databases [1]. This level of activity, while modest, establishes a quantifiable benchmark for this specific chemotype. The reported LSD1 inhibitory activity is for the exact 2-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid structure; identical assay conditions for the 4-substituted regioisomer (CAS 1009550-36-0) or the non-methylated analog 4-(2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1008003-22-2) are not available in public databases, preventing direct potency comparison.

LSD1 KDM1A epigenetics histone demethylase cancer

Monoamine Oxidase (MAO-A/MAO-B) Selectivity Profile: Low Potency Across Both Isoforms

CAS 1009162-76-8 was profiled against both human MAO-A and MAO-B isoforms, yielding IC50 values of 100,000 nM (100 µM) for MAO-A and >100,000 nM for MAO-B, as reported in BindingDB/ChEMBL [1]. These data define the compound as a low-potency, non-selective MAO ligand—a profile that contrasts with the more potent MAO inhibitory activity reported for certain 5-arylidene TZD analogs, which achieve sub-micromolar MAO inhibition through the extended conjugation provided by the arylidene substituent [2]. The 5-amino-linked benzoic acid motif of CAS 1009162-76-8 thus yields a distinct MAO selectivity fingerprint that may be advantageous in experiments where MAO off-target activity is undesirable.

MAO-A MAO-B monoamine oxidase neuropharmacology selectivity

Poly(A) Binding Protein Cytoplasmic 1 (PABPC1) Affinity: A Unique Target Engagement Not Shared by Common TZD Analogs

BindingDB curates an interaction entry for CAS 1009162-76-8 with human poly(A) binding protein cytoplasmic 1 (PABPC1), with associated PDB structural data (PDB IDs: 1CVJ, 1G9L, 2D9P, among others) [1]. This protein target is involved in mRNA metabolism and translational regulation and is not a common target for classical TZD analogs such as pioglitazone, rosiglitazone, or the 5-arylidene TZD series that primarily engage PPARγ or PTP1B. The PABPC1 interaction represents a mechanistically distinct target engagement profile for this specific chemotype, though quantitative affinity data (Ki, Kd) have not been publicly deposited.

PABPC1 RNA-binding protein post-transcriptional regulation poly(A) binding

Regioisomeric Identity: Ortho- vs. Para-Benzoic Acid Substitution Defines Physicochemical and Biological Distinction

CAS 1009162-76-8 is the ortho-substituted (2-benzoic acid) regioisomer, whereas CAS 1009550-36-0 is the corresponding para-substituted (4-benzoic acid) regioisomer . The ortho-carboxylic acid orientation enables intramolecular hydrogen bonding between the carboxyl group and the 5-amino bridge, a conformational feature documented in crystallographic studies of MTBA–CB2 complexes that stabilizes a low-energy binding conformation . The para-isomer cannot form this intramolecular hydrogen bond, resulting in different conformational preferences, solubility characteristics, and potentially distinct target recognition. The two regioisomers share the same molecular formula (C11H10N2O4S) and molecular weight (266.27 g/mol) but are not interchangeable in biological assays.

regioisomer ortho-benzoic acid para-benzoic acid physicochemical properties hydrogen bonding

In Vitro Anticancer Activity: Cervical Cancer Cell Cytotoxicity and In Vivo Tumor Growth Inhibition Distinct from Generic TZD Anticancer Profiles

CAS 1009162-76-8 (MTBA) has demonstrated anti-cancer effects on cervical cancer cells in vitro and inhibited tumor growth in vivo, as stated in vendor technical documentation . In contrast, the broader class of TZD derivatives with anticancer activity—such as the 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid series—exhibits cytotoxicity against different cell line panels (HeLa, HT29, A549, MCF-7) with IC50 values in the 30–36 µM range [1]. While quantitative IC50 values for MTBA against cervical cancer lines have not been publicly deposited in curated databases, the documented in vivo tumor growth inhibition, combined with the distinct cell line selectivity, differentiates this compound from the broader TZD anticancer chemotype. Direct comparative potency data between MTBA and the 4g series against identical cell lines are not available.

cervical cancer anticancer cytotoxicity in vivo tumor inhibition

Optimal Research Application Scenarios for 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1009162-76-8) Based on Quantitative Differentiation Evidence


CB2 Cannabinoid Receptor Pharmacology and Anti-Inflammatory Cytokine Assays

CAS 1009162-76-8 is the appropriate choice for laboratories investigating CB2 receptor-mediated inhibition of proinflammatory cytokine production. Its documented identity as a CB2 chelate ligand, supported by X-ray crystallographic data of MTBA–CB2 complexes [1], makes it directly applicable to cannabinoid receptor binding studies and downstream cytokine assays (e.g., TNF-α, IL-6, IL-1β quantification in LPS-stimulated macrophage or microglial models). The 4-substituted regioisomer (CAS 1009550-36-0) lacks CB2 annotation and should not be substituted.

Epigenetic Probe Development Targeting LSD1 (KDM1A) with Defined Baseline Activity

With an established LSD1 IC50 of 10 µM [1], this compound serves as a defined-activity starting point for medicinal chemistry optimization of TZD-based LSD1 inhibitors. The quantitative benchmark enables structure–activity relationship (SAR) studies where synthetic modifications to the benzoic acid orientation, N-methyl group, or 5-amino linker can be systematically evaluated for LSD1 potency improvements. Researchers should confirm the 10 µM IC50 in their own assay system as a quality control step upon compound receipt.

Negative Control or Clean Probe for MAO-Related Off-Target Screening

The compound's weak MAO-A (IC50 100 µM) and MAO-B (IC50 >100 µM) activities [1] qualify it as a low-MAO-activity chemotype. This is valuable for experimental designs requiring a TZD scaffold with minimal monoamine oxidase interference—for instance, in neuroinflammation models where MAO-mediated metabolism of neurotransmitters could confound results. Compared to potent MAO-inhibiting 5-arylidene TZD analogs, CAS 1009162-76-8 offers a cleaner pharmacological background.

RNA-Binding Protein Research: PABPC1 Interaction Studies

The unique PABPC1 interaction annotation, supported by deposited PDB structural data [1], positions this compound as a specialized tool for studying post-transcriptional regulation via poly(A) binding proteins. This application is mechanistically orthogonal to classical TZD pharmacology (PPARγ agonism, PTP1B inhibition) and represents a niche research application where generic TZD analogs cannot substitute.

Quote Request

Request a Quote for 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.